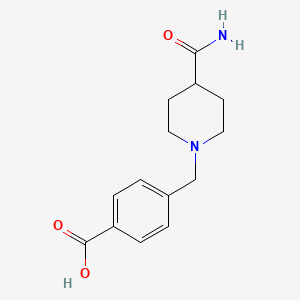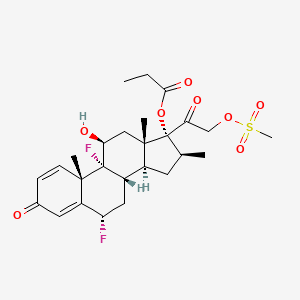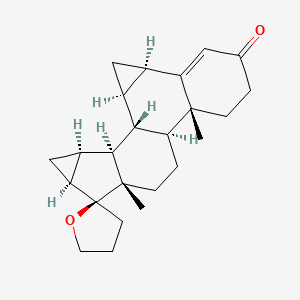![molecular formula C15H24ClNO4 B13409059 1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)
1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride is a chemical compound commonly used in the pharmaceutical industry. It belongs to the family of beta-blockers, which are primarily used to manage cardiac conditions such as hypertension and arrhythmias. This compound is known for its cardioselective properties, meaning it selectively targets beta-1 adrenergic receptors in the heart, reducing heart rate and contractility .
Métodos De Preparación
The synthesis of 1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, which include phenol derivatives and isopropylamine.
Reaction Conditions: The key steps involve the reaction of phenol derivatives with epichlorohydrin to form glycidyl ethers, followed by the reaction with isopropylamine to introduce the amino group. The final step involves the methoxylation of the ethanone group.
Industrial Production: Industrial production methods typically involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Aplicaciones Científicas De Investigación
1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies investigating the physiological effects of beta-blockers on cardiac function.
Medicine: It is widely used in clinical research to evaluate its efficacy and safety in treating cardiovascular diseases.
Industry: The compound is used in the pharmaceutical industry for the formulation of beta-blocker medications.
Mecanismo De Acción
The mechanism of action of 1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride involves the blockade of beta-1 adrenergic receptors in the heart. By inhibiting the action of epinephrine and norepinephrine, the compound reduces the force and rate of heart contractions, leading to a decrease in blood pressure and heart rate. This makes it effective in managing conditions such as hypertension and arrhythmias .
Comparación Con Compuestos Similares
1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride can be compared with other beta-blockers such as:
Atenolol: Similar in its cardioselective properties but differs in its pharmacokinetic profile.
Metoprolol: Shares a similar mechanism of action but has different metabolic pathways and side effect profiles.
Esmolol: Known for its ultra-short-acting properties, making it suitable for acute settings
Each of these compounds has unique characteristics that make them suitable for different clinical scenarios, highlighting the versatility and importance of beta-blockers in cardiovascular therapy.
Propiedades
Fórmula molecular |
C15H24ClNO4 |
|---|---|
Peso molecular |
317.81 g/mol |
Nombre IUPAC |
1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-2-methoxyethanone;hydrochloride |
InChI |
InChI=1S/C15H23NO4.ClH/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H |
Clave InChI |
GEQILEJVRVJNQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)COC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


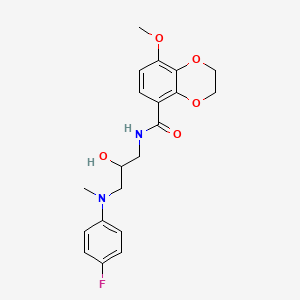
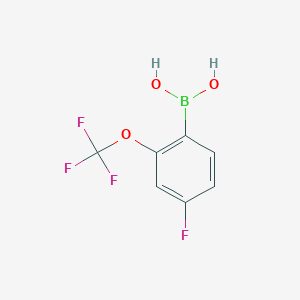
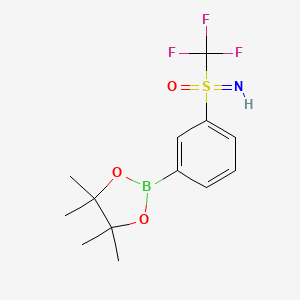
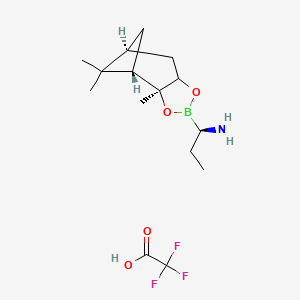
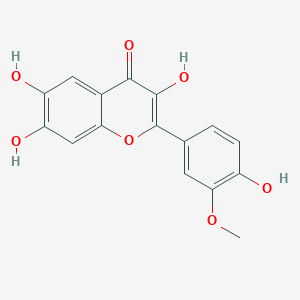
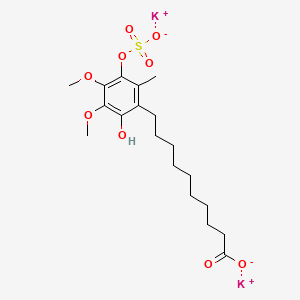
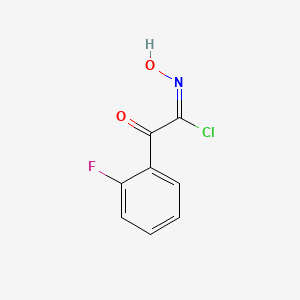
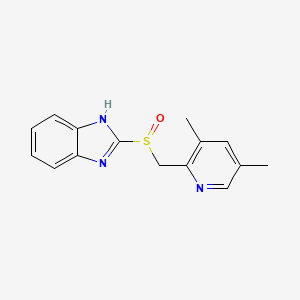
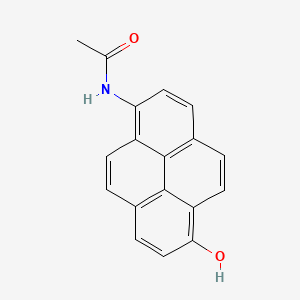
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
